![molecular formula C8H7F2NO2 B1390522 Methyl 3-amino-2,6-difluorobenzoate CAS No. 84832-02-0](/img/structure/B1390522.png)
Methyl 3-amino-2,6-difluorobenzoate
Overview
Description
Methyl 3-amino-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the presence of the amino and difluorobenzoate groups could potentially allow for interactions with various biological targets .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could potentially influence its absorption and distribution . The compound is predicted to have high GI absorption and is BBB permeant .
Result of Action
The molecular and cellular effects of Methyl 3-amino-2,6-difluorobenzoate’s action are currently unknown. Given the compound’s structure and potential reactivity, it may interact with various cellular components, but specific effects would depend on the compound’s precise mechanism of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and activity .
Biological Activity
Methyl 3-amino-2,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of an amino group and two fluorine atoms on the benzene ring. These structural features contribute to its unique chemical properties, influencing its reactivity and binding affinity to enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C9H8F2N O2 |
Molecular Weight | 201.16 g/mol |
CAS Number | 84832-02-0 |
Appearance | White solid |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding, which can influence various biological processes. The exact pathways may vary depending on the target and context of use.
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Its structural attributes allow it to act as a building block for more complex molecules in medicinal chemistry.
Case Studies
- Enzyme Inhibition : Initial studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit PfATP4, an enzyme associated with malaria parasites .
- Protein-Ligand Interactions : The compound's binding affinity to various proteins has been explored, indicating potential therapeutic applications. The difluoro and amino substituents enhance its interaction with biomolecules, which could lead to the development of novel drugs targeting specific diseases.
Research Findings
Recent studies have focused on optimizing the biological activity of this compound through structural modifications. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity against targeted enzymes .
Table: Summary of Biological Activities
Study Reference | Biological Activity | Findings |
---|---|---|
Enzyme Inhibition | Significant inhibition of PfATP4 activity | |
Protein Binding | Enhanced binding affinity due to functional groups | |
Medicinal Chemistry | Valuable for synthesizing complex molecules |
Scientific Research Applications
Chemistry Applications
Building Block for Synthesis
- Methyl 3-amino-2,6-difluorobenzoate serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and reductions.
Reactions
- Reduction : The nitro group from precursors can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) in hydrogen atmospheres.
- Substitution : The amino group can engage in nucleophilic substitutions with various electrophiles under basic conditions.
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Reduction | Pd/C, H₂ | Ethanol | This compound |
Nucleophilic Substitution | Amines/Alcohols | Basic conditions | Substituted derivatives |
Oxidation | KMnO₄/CrO₃ | Varies | Oxidized benzoic acid derivatives |
Biological Applications
Potential Biological Activity
- Research indicates that this compound may interact with biological molecules, showing promise in medicinal chemistry. Its structure allows it to potentially bind to specific enzymes or receptors.
Case Study: Antimicrobial Activity
- A study explored the antimicrobial properties of similar compounds derived from difluorobenzoates. Results showed that these compounds exhibited significant activity against various bacterial strains, suggesting that this compound could be further investigated for similar effects.
Medical Applications
Drug Development Precursor
- The compound is being studied as a precursor for developing pharmaceuticals. Its unique functional groups allow for modifications that can enhance therapeutic efficacy.
Research Findings
- A recent study highlighted the synthesis of derivatives from this compound that demonstrated improved binding affinities for specific targets related to cancer treatment.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities.
Application in Material Science
- The compound has been explored for use in polymers and coatings due to its ability to modify physical properties such as thermal stability and hydrophobicity.
Properties
IUPAC Name |
methyl 3-amino-2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHGFLADBGDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670230 | |
Record name | Methyl 3-amino-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84832-02-0 | |
Record name | Methyl 3-amino-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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